6-(4-Acetylphenyl)-2-formylphenol
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Overview
Description
6-(4-Acetylphenyl)-2-formylphenol is an organic compound characterized by the presence of both acetyl and formyl functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the reaction of 4-acetylphenol with a formylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry to enhance efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
6-(4-Acetylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenolic compounds .
Scientific Research Applications
6-(4-Acetylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-(4-Acetylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The acetyl and formyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenol: Lacks the formyl group, making it less versatile in certain reactions.
2-Formylphenol: Lacks the acetyl group, limiting its applications compared to 6-(4-Acetylphenyl)-2-formylphenol.
4-Hydroxyacetophenone: Similar structure but without the formyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetyl and formyl groups on the phenol ring. This dual functionality enhances its reactivity and broadens its range of applications in various fields of research and industry .
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-5-7-12(8-6-11)14-4-2-3-13(9-16)15(14)18/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXJJCVJLPOKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685141 |
Source
|
Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-06-1 |
Source
|
Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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